Mass Spectrometric Selectivity: +3 Da Shift vs. Unlabelled Vanillylmethanol 4‑Glucuronide
The d3‑label provides a clean mass shift of +3 m/z relative to the endogenous metabolite, enabling baseline‑resolved selected reaction monitoring (SRM) without spectral overlap . In contrast, unlabelled vanillylmethanol 4‑glucuronide produces an identical m/z and cannot be distinguished from the endogenous analyte, precluding its use as an internal standard . The nominal mass difference of 3.02 Da is sufficient to avoid isotopic cross‑talk, as the natural abundance [M+3] isotope contribution of the unlabelled compound is <0.1 % .
| Evidence Dimension | Mass difference (Δm/z) for SRM |
|---|---|
| Target Compound Data | +3.02 Da (m/z 347 → product ion) relative to unlabelled |
| Comparator Or Baseline | Unlabelled vanillylmethanol 4‑glucuronide (m/z 344 → product ion, 0 Da shift) |
| Quantified Difference | 3.02 Da mass shift; baseline resolution achieved with unit mass resolution |
| Conditions | Electrospray ionization (ESI-) triple‑quadrupole MS; theoretical monoisotopic mass calculation based on C₁₅H₁₇D₃O₉ vs C₁₅H₂₀O₉ |
Why This Matters
The unambiguous mass differentiation eliminates interference from the endogenous analyte, a prerequisite for regulatory‑grade bioanalytical method validation.
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- [2] IUPAC. Isotopic composition of the elements. Pure Appl Chem. 2010;83(2):397‑410. View Source
